molecular formula C4H7N4O4- B10759256 Allantoate

Allantoate

Cat. No.: B10759256
M. Wt: 175.12 g/mol
InChI Key: NUCLJNSWZCHRKL-UHFFFAOYSA-M
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Description

Allantoate is an organic compound with the chemical formula C₄H₇N₄O₄. It is a derivative of allantoin and plays a significant role in the nitrogen metabolism of plants and microorganisms. This compound is an intermediate in the purine catabolic pathway, which is crucial for nitrogen recycling in various organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allantoate can be synthesized through the hydrolysis of allantoin. The reaction involves the enzyme allantoinase, which catalyzes the conversion of allantoin to this compound. This process occurs naturally in organisms such as bacteria and plants .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources where it is naturally present. The process includes enzymatic hydrolysis followed by purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Allantoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the hydrolysis of this compound to produce ureidoglycolate and ammonia, catalyzed by the enzyme this compound amidohydrolase .

Common Reagents and Conditions:

    Hydrolysis: Enzyme allantoinase in aqueous conditions.

    Oxidation: Involves oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products:

    Hydrolysis: Ureidoglycolate and ammonia.

    Oxidation: Ureidoglycolate and other oxidized nitrogen compounds.

    Reduction: Reduced nitrogen compounds.

Scientific Research Applications

Allantoate has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Allantoate exerts its effects primarily through its role in the purine catabolic pathway. The enzyme this compound amidohydrolase catalyzes the conversion of this compound to ureidoglycolate and ammonia. This reaction is crucial for nitrogen recycling and homeostasis in plants and microorganisms. This compound also functions as a signaling molecule, regulating stress-responsive genes and enhancing stress tolerance in plants .

Comparison with Similar Compounds

This compound’s uniqueness lies in its dual role as both a metabolic intermediate and a regulatory molecule, making it a compound of significant interest in various scientific fields.

Properties

Molecular Formula

C4H7N4O4-

Molecular Weight

175.12 g/mol

IUPAC Name

2,2-bis(carbamoylamino)acetate

InChI

InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1

InChI Key

NUCLJNSWZCHRKL-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])(NC(=O)N)NC(=O)N

Origin of Product

United States

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